![molecular formula C9H8N2O2S B019130 (5-Sulfanylideneimidazo[1,2-a]pyridin-1(5H)-yl)acetic acid CAS No. 110857-77-7](/img/structure/B19130.png)
(5-Sulfanylideneimidazo[1,2-a]pyridin-1(5H)-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Sulfanylideneimidazo[1,2-a]pyridin-1(5H)-yl)acetic acid, also known as SIP, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. SIP is a sulfur-containing compound that belongs to the class of imidazo[1,2-a]pyridines. In
作用機序
The mechanism of action of (5-Sulfanylideneimidazo[1,2-a]pyridin-1(5H)-yl)acetic acid is not fully understood. However, studies have suggested that it acts by inhibiting various enzymes and pathways involved in disease progression. For example, (5-Sulfanylideneimidazo[1,2-a]pyridin-1(5H)-yl)acetic acid has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix and play a crucial role in cancer metastasis. (5-Sulfanylideneimidazo[1,2-a]pyridin-1(5H)-yl)acetic acid has also been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of various pro-inflammatory cytokines.
生化学的および生理学的効果
(5-Sulfanylideneimidazo[1,2-a]pyridin-1(5H)-yl)acetic acid has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) and oxidative stress markers in cells. (5-Sulfanylideneimidazo[1,2-a]pyridin-1(5H)-yl)acetic acid also has the ability to modulate the levels of various neurotransmitters, such as dopamine and serotonin, which play a crucial role in the regulation of mood and behavior.
実験室実験の利点と制限
One of the major advantages of using (5-Sulfanylideneimidazo[1,2-a]pyridin-1(5H)-yl)acetic acid in lab experiments is its high potency and specificity towards its target enzymes and pathways. (5-Sulfanylideneimidazo[1,2-a]pyridin-1(5H)-yl)acetic acid has also been found to have low toxicity and minimal side effects. However, one of the limitations of using (5-Sulfanylideneimidazo[1,2-a]pyridin-1(5H)-yl)acetic acid is its poor solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research and development of (5-Sulfanylideneimidazo[1,2-a]pyridin-1(5H)-yl)acetic acid. One of the areas of interest is the development of (5-Sulfanylideneimidazo[1,2-a]pyridin-1(5H)-yl)acetic acid-based drugs for the treatment of cancer and inflammation. Another area of interest is the study of the pharmacokinetics and pharmacodynamics of (5-Sulfanylideneimidazo[1,2-a]pyridin-1(5H)-yl)acetic acid in vivo. Furthermore, the development of novel synthetic routes for the synthesis of (5-Sulfanylideneimidazo[1,2-a]pyridin-1(5H)-yl)acetic acid and its analogs can lead to the discovery of more potent and specific compounds.
Conclusion:
In conclusion, (5-Sulfanylideneimidazo[1,2-a]pyridin-1(5H)-yl)acetic acid is a sulfur-containing heterocyclic compound that has shown promising results in the treatment of various diseases. The synthesis of (5-Sulfanylideneimidazo[1,2-a]pyridin-1(5H)-yl)acetic acid involves the reaction between 2-aminopyridine and thioglycolic acid in the presence of phosphorus oxychloride. (5-Sulfanylideneimidazo[1,2-a]pyridin-1(5H)-yl)acetic acid acts by inhibiting various enzymes and pathways involved in disease progression. It has several biochemical and physiological effects and has minimal side effects. The future directions for the research and development of (5-Sulfanylideneimidazo[1,2-a]pyridin-1(5H)-yl)acetic acid include the development of (5-Sulfanylideneimidazo[1,2-a]pyridin-1(5H)-yl)acetic acid-based drugs and the study of its pharmacokinetics and pharmacodynamics in vivo.
合成法
The synthesis of (5-Sulfanylideneimidazo[1,2-a]pyridin-1(5H)-yl)acetic acid involves the reaction between 2-aminopyridine and thioglycolic acid in the presence of phosphorus oxychloride. The reaction yields (5-Sulfanylideneimidazo[1,2-a]pyridin-1(5H)-yl)acetic acid as a yellow solid with a melting point of 236-238°C. The purity of the compound can be determined by thin-layer chromatography and NMR spectroscopy.
科学的研究の応用
(5-Sulfanylideneimidazo[1,2-a]pyridin-1(5H)-yl)acetic acid has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. (5-Sulfanylideneimidazo[1,2-a]pyridin-1(5H)-yl)acetic acid has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Furthermore, (5-Sulfanylideneimidazo[1,2-a]pyridin-1(5H)-yl)acetic acid has been found to have neuroprotective effects by reducing oxidative stress and preventing neuronal cell death.
特性
CAS番号 |
110857-77-7 |
|---|---|
製品名 |
(5-Sulfanylideneimidazo[1,2-a]pyridin-1(5H)-yl)acetic acid |
分子式 |
C9H8N2O2S |
分子量 |
208.24 g/mol |
IUPAC名 |
2-(5-sulfanylideneimidazo[1,2-a]pyridin-1-yl)acetic acid |
InChI |
InChI=1S/C9H8N2O2S/c12-9(13)6-10-4-5-11-7(10)2-1-3-8(11)14/h1-5H,6H2,(H,12,13) |
InChIキー |
ACVXDSMBWKICDY-UHFFFAOYSA-N |
SMILES |
C1=CC(=S)N2C=CN(C2=C1)CC(=O)O |
正規SMILES |
C1=CC(=S)N2C=CN(C2=C1)CC(=O)O |
同義語 |
Imidazo[1,2-a]pyridine-1(5H)-acetic acid, 5-thioxo- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



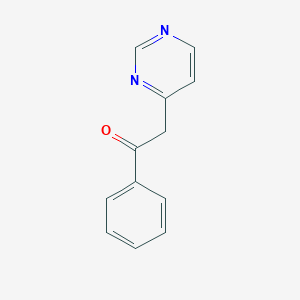
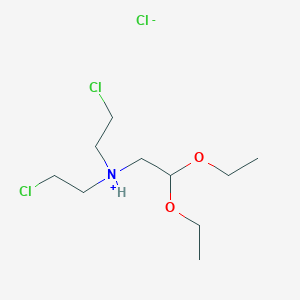
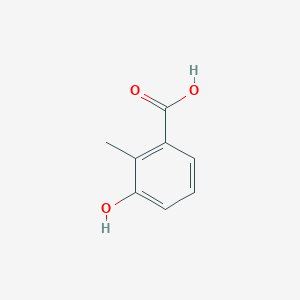
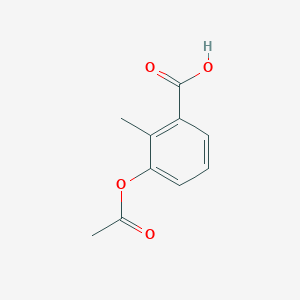
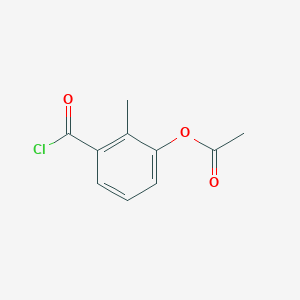
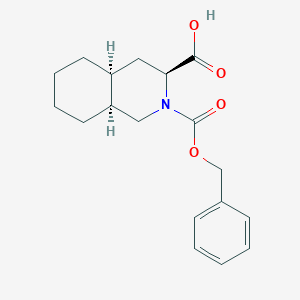
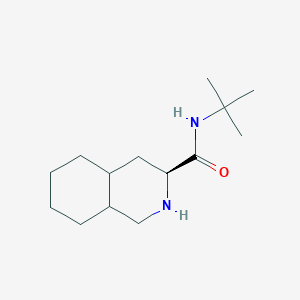

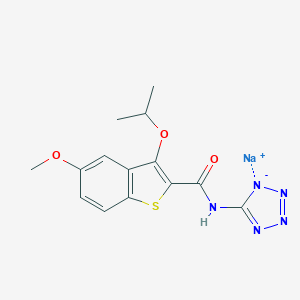
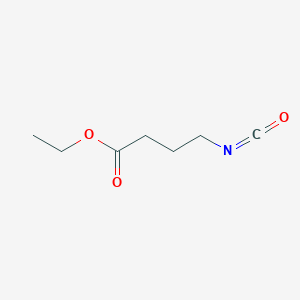
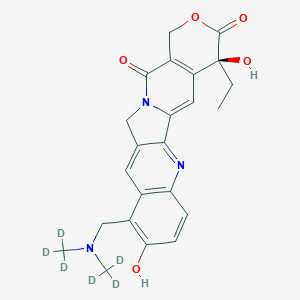
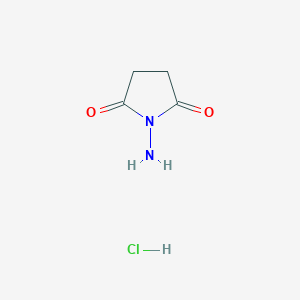
![diethyl 2-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butylamino]-4,6-dimethyl-2H-pyrimidine-5,5-dicarboxylate](/img/structure/B19081.png)
![3-[(1S)-1-(Dimethylamino)ethyl]phenol](/img/structure/B19088.png)